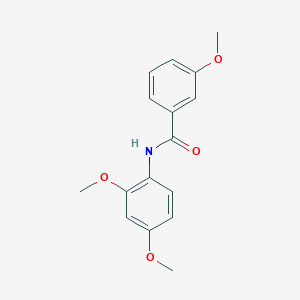

![molecular formula C13H8O4 B5566622 2-甲基-4H,5H-吡喃并[3,2-c]色烯-4,5-二酮](/img/structure/B5566622.png)

2-甲基-4H,5H-吡喃并[3,2-c]色烯-4,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

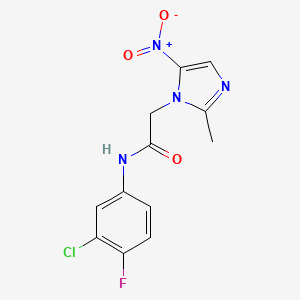

“2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione” is a type of pyranochromene, a class of organic compounds that are characterized by a pyran ring fused with a chromene ring . Pyranochromenes are known for their interesting biological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-microbial activities . They are also used in optoelectronic applications such as fluorescent probes, laser dyes, molecular switches, and organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of 2H-pyrano[3,2-c]chromene-2,5(6H)-diones, a related compound, has been reported . The process involves reacting 4-hydroxycoumarins with Baylis–Hillman adducts having electron-releasing or electron-withdrawing groups on the benzyl ring of the pyranochromene moiety . The synthesized compounds are thermally stable (up to 200 °C) and lead to blue or green emission .Molecular Structure Analysis

The molecular structure of 2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione is characterized by a pyran ring fused with a chromene ring . The highest occupied molecular orbital and lowest unoccupied molecular orbitals spread on the coumarin moiety of the pyranochromene unit .科学研究应用

合成技术和应用

新骨架的合成:已经详细说明了从 8-甲酰基-7-羟基-4-甲基香豆素合成新型 2H,8H-吡喃并[2,3-f]色烯-2,8-二酮衍生物,提出了一种涉及串联 Knoevenagel 缩合和环化反应的机理。这些化合物的结构通过核磁共振、质谱和元素分析确定,表明在各种化学研究应用中具有潜在用途 (Ahmed Al-Kawkabani 等,2013).

光学性质:对 4-甲基-9-(3-氧代丁酰基)-2H,8H-吡喃并[2,3-f]色烯-2,8-二酮的研究揭示了其光学性质,包括吸收和荧光光谱,这些光谱随着溶剂极性的增加表现出红移。这项研究表明在材料科学中的应用,特别是在设计荧光材料方面 (Ahmed Al-Kawkabani 等,2017).

抗癌剂:合成了一系列吡喃并[2,3-f]色烯-4,8-二酮衍生物,并评估了它们对人癌细胞系的抗癌活性。该研究提供了对构效关系的见解,暗示了它们作为抗癌剂的潜力 (Li Hongshuang 等,2017).

化学反应和环境安全

高效合成方法:研究已经证明了合成吡喃并[4,3-b]色烯-1,9-二酮衍生物的高效方法,强调了操作简单、反应时间短和环境安全。这突出了该化合物在促进更绿色的化学过程中发挥的作用 (H. Anaraki‐Ardakani,2017).

绿色化学方法:研究集中在使用无毒催化剂在水中合成色烯并[4,3-b]吡喃并[3,4-e]吡啶-6,8-二酮衍生物,符合绿色化学原理。这种方法因其环境效益和在合成医学相关化合物中的潜在应用而有价值 (M. Sayahi 等,2021).

属性

IUPAC Name |

2-methylpyrano[3,2-c]chromene-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c1-7-6-9(14)11-12(16-7)8-4-2-3-5-10(8)17-13(11)15/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBHDGQFWDSXPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrano[3,2-c]chromene-4,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide](/img/structure/B5566596.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)

![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5566627.png)

![6-({[(2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5566635.png)

![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)

![2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5566651.png)